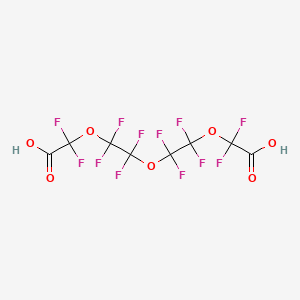

Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F12O7/c9-3(10,1(21)22)25-5(13,14)7(17,18)27-8(19,20)6(15,16)26-4(11,12)2(23)24/h(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFPCCRSQCFOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(OC(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381084 | |

| Record name | Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55621-18-6 | |

| Record name | Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, a complex fluorinated dicarboxylic acid, stands at the intersection of materials science and advanced chemical synthesis. Its unique molecular architecture, characterized by a flexible ether backbone and terminal carboxylic acid functionalities, suggests a wealth of potential applications, from the construction of advanced polymer systems to the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, drawing from available data and established principles of organofluorine chemistry to offer field-proven insights for the research and development community. While a complete experimental dataset for this specific molecule remains to be fully elucidated in public literature, this document synthesizes existing knowledge to provide a robust framework for its study and application.

Chemical Identity and Physicochemical Properties

This compound is a member of the per- and polyfluoroalkyl substance (PFAS) family, specifically a perfluoroether carboxylic acid (PFECA).[1][2] Its structure is distinguished by a polyether chain interspersed with perfluorinated carbon segments, terminating in two carboxylic acid groups.

| Property | Value | Source |

| IUPAC Name | 2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid | [3] |

| CAS Number | 55621-18-6 | [4][5][6] |

| Molecular Formula | C₈H₂F₁₂O₇ | [4][6] |

| Molecular Weight | 438.08 g/mol | [4][6] |

| Appearance | White solid | [6] |

| Melting Point | Not definitively reported; related compounds suggest a range >150 °C | |

| Boiling Point | 124 °C at 0.1 mmHg | [7] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [8] |

Synthesis and Manufacturing Principles: A Proposed Pathway

A potential precursor, 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol, is commercially available.[9][10] The oxidation of this diol would represent a direct route to the desired dicarboxylic acid.

Experimental Protocol: Hypothetical Synthesis of this compound

Objective: To oxidize 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol to this compound.

Materials:

-

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol

-

Potassium permanganate (KMnO₄) or other strong oxidizing agent (e.g., Jones reagent)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol in a suitable solvent (e.g., a mixture of acetone and water).

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water to the stirred reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Acidify the mixture with dilute sulfuric acid.

-

Extract the aqueous mixture with diethyl ether multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude dicarboxylic acid.

-

Purify the product by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

-

The choice of a strong oxidizing agent like potassium permanganate is necessary to convert the primary alcohols of the diol to carboxylic acids.

-

The reaction is initially cooled to control the exothermicity of the oxidation.

-

Acidification is crucial to protonate the carboxylate salts formed during the reaction, rendering the dicarboxylic acid extractable into an organic solvent.

-

Extraction with diethyl ether is a standard method for isolating organic acids from aqueous solutions.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay between its perfluoroether backbone and the terminal carboxylic acid groups.

-

Acidity: The presence of numerous electron-withdrawing fluorine atoms significantly increases the acidity of the carboxylic acid protons compared to their non-fluorinated analogs. This enhanced acidity makes the formation of carboxylate salts with bases a facile process.

-

Reactivity of the Carboxylic Acid Groups: The carboxylic acid moieties can undergo typical reactions such as esterification, amidation, and conversion to acid chlorides. These reactions provide pathways for incorporating this molecule into larger polymeric structures or for the synthesis of functionalized derivatives.

-

Stability of the Perfluoroether Backbone: The carbon-fluorine bonds in the perfluoroalkyl segments are exceptionally strong, imparting high thermal and chemical stability to the molecule.[11] The ether linkages, while generally stable, can be susceptible to cleavage under harsh reductive conditions.[4]

-

Incompatibilities: As a strong acid, it is incompatible with strong bases. Due to its perfluorinated nature, it is also likely to be incompatible with strong reducing agents and oxidizing agents under certain conditions.

Spectroscopic and Analytical Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra are not widely available, the expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A broad singlet corresponding to the acidic protons of the two carboxylic acid groups would be expected in the downfield region of the spectrum (typically >10 ppm). The exact chemical shift would be dependent on the solvent and concentration.

-

¹⁹F NMR: This is the most informative NMR technique for this molecule.[1] The spectrum would be complex, with distinct signals for the different fluorine environments. The fluorine atoms on the carbons adjacent to the ether oxygens and the carboxylic acid groups would exhibit unique chemical shifts.[3]

Predicted ¹⁹F NMR Chemical Shifts (Referenced to CFCl₃)

| Fluorine Environment | Predicted Chemical Shift Range (ppm) |

| -OCF₂ -CF₂- | -80 to -90 |

| -CF₂-O-CF₂ - | -80 to -90 |

| -O-CF₂ -COOH | -115 to -125 |

-

¹³C NMR: The spectrum would show signals for the carbonyl carbons of the carboxylic acids (typically 160-180 ppm) and the various fluorinated carbons along the ether chain.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid groups in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption would be observed around 1700-1750 cm⁻¹. The C-F and C-O stretching vibrations would give rise to strong absorptions in the fingerprint region (typically 1000-1400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule.[12][13]

-

Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be the base peak. The doubly deprotonated molecule [M-2H]²⁻ might also be observed.

-

Fragmentation: Fragmentation would likely involve the loss of CO₂ and cleavage of the ether linkages.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

Objective: To develop a method for the quantitative analysis of this compound in environmental or biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., ¹³C-labeled analog)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate

-

Solid-phase extraction (SPE) cartridges (e.g., weak anion exchange)

Procedure:

-

Sample Preparation:

-

For water samples, acidify and pass through a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte with a basic methanolic solution.

-

Evaporate the eluent and reconstitute in the initial mobile phase.

-

For biological samples (e.g., plasma), perform a protein precipitation step with acetonitrile, followed by centrifugation and SPE cleanup of the supernatant.

-

-

LC Separation:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of water and methanol, both containing a buffer such as ammonium acetate.

-

-

MS/MS Detection:

-

Operate the ESI source in negative ion mode.

-

Use multiple reaction monitoring (MRM) for quantification. Select precursor and product ion transitions specific to the analyte and internal standard.

-

Causality Behind Experimental Choices:

-

SPE is used to concentrate the analyte and remove matrix interferences, which is crucial for achieving low detection limits.

-

Reversed-phase chromatography is a standard technique for separating polar organic molecules.

-

ESI in negative ion mode is highly sensitive for acidic compounds like carboxylic acids.

-

MRM provides high selectivity and sensitivity for quantitative analysis in complex matrices.

Potential Applications in Materials Science and Drug Discovery

The unique structural features of this compound suggest its utility in several advanced applications.

Metal-Organic Frameworks (MOFs)

Dicarboxylic acids are fundamental building blocks (linkers) in the synthesis of MOFs.[9] The use of a fluorinated, flexible linker like this compound could lead to the formation of MOFs with:

-

Enhanced Chemical and Thermal Stability: Due to the strength of the C-F bonds.

-

Hydrophobicity: The perfluorinated nature of the linker would create a hydrophobic pore environment, which could be advantageous for the selective adsorption of nonpolar guest molecules.

-

Flexibility: The ether linkages allow for conformational freedom, which could lead to dynamic MOF structures with interesting guest-responsive properties.

dot

A conceptual diagram illustrating the role of a dicarboxylic acid linker in a Metal-Organic Framework.

Fluoropolymers

The incorporation of this diacid as a monomer in condensation polymerization reactions could lead to the synthesis of novel fluoropolymers with tailored properties, such as:

-

Increased Flexibility and Solubility: The ether linkages would disrupt the rigidity of a fully perfluorinated backbone, potentially improving processability.

-

Functionalizability: The terminal carboxylic acid groups, if not fully reacted during polymerization, could serve as sites for post-polymerization modification.

Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and pharmacokinetic properties. While the direct therapeutic application of this compound is unlikely, it could serve as a unique building block or linker for the synthesis of more complex fluorinated molecules with potential biological activity.

Safety and Toxicology

Hazard Classification:

This compound is classified as a hazardous substance.[2][3]

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[2][3]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[2][3]

Toxicological Profile:

Detailed toxicological studies on this specific compound are limited in the public domain. However, research on other perfluoroether carboxylic acids (PFECAs) has indicated potential for adverse health effects.[4] Studies on structurally related PFECAs have shown that they can act as agonists of peroxisome proliferator-activated receptors (PPARs) and may lead to hepatomegaly in animal models.[4] The toxicological profile of PFECAs can differ from that of traditional perfluorocarboxylic acids (PFCAs).[4]

Handling and Safety Precautions:

Due to its corrosive nature, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes:

-

Chemical-resistant gloves

-

Safety goggles or a face shield

-

A lab coat

Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound represents a fascinating and potentially highly useful molecule at the forefront of fluorine chemistry. Its combination of a flexible, stable perfluoroether backbone and reactive dicarboxylic acid functionalities opens up a wide range of possibilities in materials science and synthetic chemistry. While a complete experimental characterization is yet to be consolidated in the public literature, this guide provides a solid foundation for researchers to understand its properties and to begin exploring its potential applications. Further research into its synthesis, reactivity, and toxicological profile will be crucial for unlocking the full potential of this intriguing compound.

References

-

Study Reveals Toxic Effects of Perfluoroether Carboxylic Acids Exposure. (2023, February 20). Chinese Academy of Sciences. Retrieved from [Link]

-

Total and class-specific analysis of per- and polyfluoroalkyl substances in environmental samples using nuclear magnetic resonance spectroscopy. (n.d.). PFAS Central. Retrieved from [Link]

-

This compound | C8H2F12O7 | CID 2778696. (n.d.). PubChem. Retrieved from [Link]

-

Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. (n.d.). Shimadzu. Retrieved from [Link]

-

NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered in Feed to Sprague Dawley Rats (28-Day Studies). (n.d.). National Toxicology Program. Retrieved from [Link]

-

Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants. (2025, September 25). Environmental Science and Pollution Research. Retrieved from [Link]

-

Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. (2022, August 3). Environmental Science & Technology Letters. Retrieved from [Link]

-

Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. (n.d.). Journal of Separation Science. Retrieved from [Link]

-

A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023, May 3). Analytical Chemistry. Retrieved from [Link]

-

Using 19F NMR to Investigate Cationic Carbon Dot Association with Per- and Polyfluoroalkyl Substances (PFAS). (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorotelomer Acids are More Toxic than Perfluorinated Acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Rapid analysis of perfluorinated carboxylic acids in textiles by dielectric barrier discharge ionization-mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. (n.d.). OUCi. Retrieved from [Link]

-

1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Structure and (Photo)Catalytic Behavior of Ce-MOFs Containing Perfluoroalkylcarboxylate Linkers: Experimental and Theoretical Insights. (2024, June 3). Chemistry – A European Journal. Retrieved from [Link]

-

qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. (2025, April 10). ChemRxiv. Retrieved from [Link]

-

Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. (n.d.). Environment International. Retrieved from [Link]

-

New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). CrystEngComm. Retrieved from [Link]

-

Fluorinated Esters. I. Esters of Perfluoro Monocarboxylic and Dicarboxylic Acids with 1,1-Dihydroperfluoroalcohols and α,α,ι,ι-Tetrahydroperfluoroglycols. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Polytetrafluoroethylene. (n.d.). Wikipedia. Retrieved from [Link]

-

Biotechnological synthesis of long‐chain dicarboxylic acids as building blocks for polymers. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). (2025, August 10). ResearchGate. Retrieved from [Link]

-

(Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. (n.d.). CrystEngComm. Retrieved from [Link]

-

2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (n.d.). Polymers. Retrieved from [Link]

-

Metal-Organic Framework Assembled on Oriented Nanofiber Arrays for Field-Effect Transistor and Gas Sensor-Based Applications. (2022, March 25). Nanomaterials. Retrieved from [Link]

-

Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. (n.d.). UQ eSpace. Retrieved from [Link]

Sources

- 1. pfascentral.org [pfascentral.org]

- 2. This compound | C8H2F12O7 | CID 2778696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19F NMR Characterization of the Encapsulation of Emerging Perfluoroethercarboxylic Acids by Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study Reveals Toxic Effects of Perfluoroether Carboxylic Acids Exposure----Chinese Academy of Sciences [english.cas.cn]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound [cymitquimica.com]

- 7. exfluor.com [exfluor.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol | C8H6F12O5 | CID 2778166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Properties of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid is a complex, fluorinated organic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Characterized by a flexible ether backbone and terminal carboxylic acid functional groups, this molecule possesses unique physicochemical properties that make it a subject of interest in advanced materials science and potentially in the biomedical field. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic pathway, and a discussion of its potential applications and toxicological profile based on current scientific understanding of related compounds.

Molecular Structure and Identification

This compound is a dicarboxylic acid with a fully fluorinated carbon backbone interspersed with ether linkages. The presence of these ether groups imparts greater flexibility compared to a simple perfluoroalkane chain of similar length.

Systematic Name (IUPAC): 2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid[1]

Common Synonyms:

-

This compound[1]

-

2,2'-((Oxybis(1,1,2,2-tetrafluoroethane-2,1-diyl))bis(oxy))bis(2,2-difluoroacetic acid)[1]

Key Identifiers:

-

CAS Number: 55621-18-6[1]

Caption: 2D Structure of this compound.

Physicochemical Properties

The combination of a highly electronegative perfluorinated structure with hydrophilic carboxylic acid groups results in a molecule with distinct properties.

| Property | Value/Description | Source(s) |

| Physical State | White solid | [4] |

| Molecular Weight | 438.08 g/mol | [2][3][4] |

| Molecular Formula | C₈H₂F₁₂O₇ | [1][2][3][4] |

| Boiling Point | 124 °C at 0.1 mmHg | [5] |

| Solubility | Very slightly soluble in chloroform, practically insoluble in water. Soluble in methanol and very soluble in N,N-Dimethylformamide. | [6] |

| pKa (estimated) | Strong acid, with a pKa likely below 0. Perfluorinated carboxylic acids are significantly stronger than their non-fluorinated counterparts. Computational studies on similar perfluoroether carboxylic acids suggest pKa values in the range of -0.2 to -0.3. | [2][7] |

| logP (estimated) | Due to its amphiphilic nature, a simple logP value can be misleading. The perfluorinated chain is highly hydrophobic and lipophobic, while the carboxylic acid groups are hydrophilic. The overall partitioning behavior will be highly dependent on the pH of the system. |

Synthesis and Manufacturing

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound via hydrolysis.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of Dimethyl perfluoro-3,6,9-trioxaundecane-1,11-dioate in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile), an acid catalyst (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) is added.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period to ensure complete hydrolysis of the ester groups. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized aliquots.[10]

-

Workup and Purification:

-

If acid-catalyzed, the reaction mixture is cooled, and the product is extracted into an organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

If base-catalyzed, the reaction mixture is cooled and acidified to protonate the carboxylate salt. The resulting dicarboxylic acid is then extracted as described above.

-

-

Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final, high-purity this compound.

Spectroscopic and Analytical Characterization

Specific experimental spectroscopic data for this compound is not widely published. The following represents expected analytical characteristics based on its structure and data from analogous compounds.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show multiple signals corresponding to the different fluorine environments. The CF₂ groups adjacent to the carboxylic acids would appear at a different chemical shift than those adjacent to the ether oxygens. Generally, for perfluoropolyethers, CF₂ groups resonate in the range of -80 to -140 ppm relative to CFCl₃.[11][12]

-

¹³C NMR: The spectrum would show distinct signals for the carboxyl carbons, and the various fluorinated carbons. The chemical shifts would be significantly influenced by the attached fluorine atoms.

-

¹H NMR: A signal corresponding to the acidic protons of the carboxylic acid groups would be observed, likely as a broad singlet. The chemical shift of this proton would be highly dependent on the solvent and concentration.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region. A broad O-H stretching band from the carboxylic acid groups would be expected around 2500-3300 cm⁻¹, and a sharp C=O stretching band around 1700-1750 cm⁻¹.

-

Mass Spectrometry (MS): In negative ion mode electrospray ionization (ESI-MS), the deprotonated molecule [M-H]⁻ would be a prominent ion. Fragmentation would likely involve the loss of CO₂ and cleavage of the ether linkages.[13][14]

Reactivity and Stability

Perfluoroether carboxylic acids are generally chemically and thermally stable.[15] However, the ether linkages can influence their degradation pathways compared to perfluoroalkyl carboxylic acids.

-

Thermal Stability: While generally stable, at elevated temperatures, thermal decomposition can occur, with cleavage of the C-O ether bonds being a possible pathway.[16]

-

Chemical Stability: The compound is stable to many acids and oxidants. However, some studies have shown that certain perfluoroalkyl ether acids can degrade in polar aprotic solvents like acetonitrile and DMSO, especially those with a carboxylic acid group adjacent to a tertiary carbon.[6][17] The structure of this compound, with secondary carbons adjacent to the carboxyl groups, suggests it would be more stable under these conditions.

-

Reactivity of Carboxylic Acid Groups: The two carboxylic acid groups can undergo typical reactions such as esterification, amidation, and reduction to form the corresponding diols. This bifunctionality makes it a potential monomer for polymerization reactions.[18]

Applications in Research and Drug Development

While specific applications for this particular molecule are not well-documented, its structure suggests several potential uses for researchers and drug development professionals.

-

Monomer for Specialty Polymers: As a dicarboxylic acid, it can be used in polycondensation reactions with diols or diamines to create novel fluorinated polyesters or polyamides.[18][19] These polymers would be expected to have low surface energy, high chemical and thermal stability, and potential for use in biocompatible materials and advanced coatings.

-

Crosslinking Agent: The bifunctional nature of the molecule allows it to act as a crosslinker to create fluorinated polymer networks or hydrogels.[7] Such materials could have applications in drug delivery, tissue engineering, and as separation media.

-

Surface Modification: Perfluorinated compounds are known for their ability to modify surface properties. This molecule could be used to create hydrophobic and oleophobic coatings on various substrates, including medical devices, to reduce biofouling or improve lubricity.[20]

-

Component of Fluorinated Surfactants: The amphiphilic nature of this molecule suggests it could be a component in the formulation of specialized fluorosurfactants for use in emulsions and dispersions, which are common in pharmaceutical formulations.

Caption: Potential applications of the title compound.

Safety and Toxicology

As a member of the PFAS family, the toxicological profile of this compound is of significant interest, particularly for applications in drug development and medical devices.

GHS Hazard Classification:

Toxicological Profile of Related Compounds:

Studies on other perfluoroether carboxylic acids (PFECAs) have indicated potential biological activity.

-

Some PFECAs have been shown to be agonists of the peroxisome proliferator-activated receptor (PPAR).[2]

-

An inhibitory effect on the glucocorticoid receptor (GR) has also been reported for some PFECAs, a mechanism not typically associated with legacy PFAS like PFOA.[2]

-

Developmental toxicity has been observed in zebrafish embryos exposed to certain PFECAs, with effects on swim bladder development linked to disruption of thyroid hormone levels. The toxicity was found to increase with the number of ether linkages in the backbone.[21][22]

Biocompatibility of Perfluoropolyethers (PFPEs):

In contrast to the potential toxicity of smaller PFECAs, high molecular weight perfluoropolyethers are generally considered to be biocompatible and are used in medical devices.[1][3] They are valued for their chemical inertness and lubricity. However, it is crucial to distinguish between the high molecular weight, non-functionalized polymers and smaller, functionalized molecules like the dicarboxylic acid discussed here, which may have different toxicological profiles.

Environmental Fate

Like other PFAS, perfluoroether carboxylic acids are expected to be persistent in the environment due to the strength of the carbon-fluorine bond.[5][23] The ether linkages, however, may provide sites for degradation under certain conditions, such as through the action of hydrated electrons, which can lead to the cleavage of C-O bonds.[16][24][25] Their water solubility and potential for transport in aquatic environments are key considerations in their overall environmental impact.

References

-

Chen, L., et al. (2020). Perfluoropolyether carboxylic acids (novel alternatives to PFOA) impair zebrafish posterior swim bladder development via thyroid hormone disruption. Environmental International, 134, 105317. Available at: [Link]

-

Chinese Academy of Sciences. (2023). Study Reveals Toxic Effects of Perfluoroether Carboxylic Acids Exposure. Chinese Academy of Sciences. Available at: [Link]

-

Costentin, C., et al. (2021). Hydrolytically Stable Ionic Fluorogels for High-Performance Remediation of Per- and Polyfluoroalkyl Substances (PFAS) from Natural Water. Angewandte Chemie International Edition, 60(38), 20836-20844. Available at: [Link]

-

Gu, C., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications. Environmental Science & Technology, 54(4), 2489-2499. Available at: [Link]

-

Jan, J., et al. (2014). 19F Spin-lattice Relaxation of Perfluoropolyethers: Dependence on Temperature and Magnetic Field Strength (7.0-14.1T). Journal of Magnetic Resonance, 239, 59-65. Available at: [Link]

-

Shi, W., et al. (2020). Perfluoropolyether carboxylic acids (novel alternatives to PFOA) impair zebrafish posterior swim bladder development via thyroid hormone disruption. Environmental International, 134, 105317. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Wang, N., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure-Reactivity Relationships and Environmental Implications. Environmental Science & Technology, 54(4), 2489-2499. Available at: [Link]

-

Syensqo. (n.d.). Fluorolink® PFPE Perfluoropolyethers. Syensqo. Available at: [Link]

-

Kasai, P. H. (1992). Degradation and Crosslinking of Perfluoroalkyl Polyethers Under X-Ray Irradiation in Ultrahigh Vacuum. NASA Technical Memorandum 103953. Available at: [Link]

-

Janda, J., et al. (2021). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 93(20), 7437-7445. Available at: [Link]

-

Cousins, I. T., et al. (2020). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations. Environmental Toxicology and Chemistry, 39(10), 1979-2003. Available at: [Link]

-

Tianjin Changlu Fluorochemical Material Co., Ltd. (2019). Brief Introduction of PFPE Synthesis Methods. Changlu Fluorochemicals. Available at: [Link]

-

Wang, Y., et al. (2017). PFPE-Based Polymeric 19F MRI Agents: A New Class of Contrast Agents with Outstanding Sensitivity. Biomacromolecules, 18(8), 2496-2505. Available at: [Link]

-

Gu, C., et al. (2020). Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure - Reactivity Relationships and Environmental Implications. Environmental Science & Technology, 54(4), 2489-2499. Available at: [Link]

-

National Toxicology Program. (2020). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates. National Toxicology Program. Available at: [Link]

-

Ameduri, B., et al. (2020). Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization. Polymers, 12(11), 2639. Available at: [Link]

-

Furin, G. G. (n.d.). Perfluorinated Carboxylic Acids. Synthesis and Application. Fluorine notes. Available at: [Link]

-

Henne, A. L., & Smook, M. A. (1950). Fluorinated Esters. I. Esters of Perfluoro Monocarboxylic and Dicarboxylic Acids with 1,1-Dihydroperfluoroalcohols and α,α,ι,ι-Tetrahydroperfluoroglycols. Journal of the American Chemical Society, 72(10), 4378-4380. Available at: [Link]

-

Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Perfluoropolyether. Wikipedia. Available at: [Link]

-

Lightner, D. A., et al. (1996). Carboxylic acid ionization constants by 19F NMR spectroscopy. Journal of the American Chemical Society, 118(48), 12125-12131. Available at: [Link]

-

Ellis, D. A., et al. (2003). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. Journal of the American Chemical Society, 125(41), 12503-12512. Available at: [Link]

-

Lajeunesse, A., et al. (2025). Structural Characterization of Dimeric Perfluoroalkyl Carboxylic Acid Using Experimental and Theoretical Ion Mobility Spectrometry Analyses. Journal of the American Society for Mass Spectrometry, 36(4), 850-861. Available at: [Link]

-

Rayne, S., & Forest, K. (2009). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8). Magnetic Resonance in Chemistry, 47(11), 959-968. Available at: [Link]

-

Newton, S., et al. (2015). Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). Environmental Science & Technology, 49(20), 12264-12273. Available at: [Link]

-

Supporting Information for a scientific article. (n.d.). Available at: [Link]

-

Voß, M., et al. (2018). Biotechnological synthesis of long‐chain dicarboxylic acids as building blocks for polymers. FEBS Journal, 285(13), 2364-2378. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. Available at: [Link]

-

Lajeunesse, A., et al. (2025). Structural Characterization of Dimeric Perfluoroalkyl Carboxylic Acid Using Experimental and Theoretical Ion Mobility Spectrometry Analyses. ChemRxiv. Available at: [Link]

-

Lajeunesse, A., et al. (2025). Structural Characterization of Dimeric Perfluoroalkyl Carboxylic Acid Using Experimental and Theoretical Ion Mobility Spectrometry Analyses. ResearchGate. Available at: [Link]

-

Longdom Publishing. (n.d.). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Longdom Publishing. Available at: [Link]

-

Li, Y., et al. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. Journal of Pharmaceutical Investigation, 54(3), 369-383. Available at: [Link]

-

Babita, K., et al. (2009). Dicarboxylic acid esters as transdermal permeation enhancers: effects of chain number and geometric isomers. International Journal of Pharmaceutics, 366(1-2), 69-74. Available at: [Link]

-

Sousa, A. F., et al. (2022). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers, 14(13), 2586. Available at: [Link]

-

Sun, X., et al. (2021). Engineering microorganisms for the biosynthesis of dicarboxylic acids. Biotechnology Advances, 48, 107710. Available at: [Link]

-

University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. Available at: [Link]

-

Li, H., et al. (2018). Preparation of Bio‐Based Long‐Chain Dicarboxylic Acid Ester Precursors Catalyzed by Protic Ionic Liquids. ChemistrySelect, 3(41), 11563-11568. Available at: [Link]

-

Gu, C., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology, 55(22), 15214-15223. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. notes.fluorine1.ru [notes.fluorine1.ru]

- 9. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 10. The developmental toxicity of perfluoroalkyl acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chloroperfluoropolyether carboxylate compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]

- 13. Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Perfluoropolyether - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 18. longdom.org [longdom.org]

- 19. researchgate.net [researchgate.net]

- 20. Kurt J. Lesker Company | Fluorolink® PFPE Perfluoropolyethers | Enabling Technology for a Better World [lesker.com]

- 21. Perfluoropolyether carboxylic acids (novel alternatives to PFOA) impair zebrafish posterior swim bladder development via thyroid hormone disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure-Reactivity Relationships and Environmental Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

"Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid molecular weight"

An In-Depth Technical Guide to Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of this compound, a complex fluorinated compound of interest in advanced materials and chemical synthesis. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, alongside its chemical identity, structural features, and relevant applications. Furthermore, this document outlines a validated analytical workflow for its quantification and discusses critical safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require detailed, actionable information on this specific ether-containing perfluorinated dicarboxylic acid.

Chemical Identity and Physicochemical Properties

This compound is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), characterized by a carbon chain backbone where hydrogen atoms have been replaced by fluorine atoms, and which also contains ether linkages.[1] This structure imparts unique chemical properties, including thermal stability and chemical resistance.

Core Identification

-

Chemical Name: 2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid[1]

-

Synonyms: PFOTrOUnDA, Perfluoro-3,6,9-trioxaundecanedioic acid[4]

Molecular Weight and Mass

The accurate determination of molecular weight is fundamental for all stoichiometric calculations, solution preparation, and analytical quantification.

The distinction between average molecular weight (calculated using the natural isotopic abundance of each element) and monoisotopic mass (calculated using the mass of the most abundant isotope of each element) is critical. For high-resolution mass spectrometry, the monoisotopic mass is the value of primary importance for accurate compound identification.

Physicochemical Data Summary

The properties of this compound are summarized in the table below. Its high fluorine content results in low solubility in water and many organic solvents, with better solubility in more polar, aprotic solvents.[4]

| Property | Value | Source(s) |

| Molecular Weight | 438.08 g/mol | [1][2][3][6] |

| Molecular Formula | C₈H₂F₁₂O₇ | [2][3][4] |

| Physical State | White solid | [2][5] |

| Melting Point | 152°C - 156°C | [4] |

| Boiling Point | 124°C at 0.1 mmHg | [5] |

| Solubility | Practically insoluble in water; Soluble in methanol and N,N-Dimethylformamide | [4] |

Research Applications and Industrial Significance

While specific, large-scale applications for this compound are not widely documented in mainstream literature, its structure is indicative of potential uses characteristic of fluorinated specialty chemicals. Ether linkages within the fluorocarbon chain can offer increased flexibility and specific solvency properties compared to simple perfluoroalkanoic acids.

Potential areas of application, extrapolated from the properties of similar fluorochemicals, include:

-

Specialty Surfactants: The presence of two carboxylic acid groups (a hydrophilic head) and a fluorinated chain (a hydrophobic and oleophobic tail) suggests utility in creating high-performance surfactants for specialized emulsions or coatings.

-

Monomer for Fluoropolymers: As a dicarboxylic acid, it can serve as a monomer in polycondensation reactions to synthesize novel fluorinated polyesters or polyamides. Such polymers are sought after for their thermal stability, chemical inertness, and low surface energy.

-

Advanced Lubricants and Coolants: The stability of the perfluoroether backbone is a hallmark of high-performance fluids used in extreme temperature and pressure environments.

-

Reference Standard: In environmental and toxicological research, this compound can be used as an analytical standard for the detection and quantification of emerging ether-containing PFAS contaminants.

Analytical Methodology: Quantification in Aqueous Matrices

The robust and accurate quantification of fluorinated compounds like this compound in complex matrices (e.g., environmental water, biological fluids) is a significant analytical challenge. The preferred methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity.

Rationale for Method Selection

-

Sensitivity: Environmental and biological concentrations of PFAS are often in the parts-per-trillion (ng/L) to parts-per-billion (µg/L) range, necessitating the high sensitivity of MS/MS detection.

-

Specificity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the highly specific detection of the target analyte even in the presence of co-eluting matrix interferences.

-

Robustness: Established methods, such as those adapted from EPA protocols for other PFAS, provide a reliable framework for analysis.[7]

Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS

This protocol describes a self-validating workflow for the extraction and analysis of the target analyte from a groundwater sample.

Step 1: Sample Preparation and Fortification

-

Collect a 250 mL groundwater sample in a polypropylene bottle.

-

Add a known concentration of an appropriate isotopically labeled internal standard (e.g., ¹³C₄-PFOA, as a commercially available analog if a specific labeled standard for the target is unavailable) to the sample. This internal standard corrects for matrix effects and variations in extraction recovery.

-

Prepare a Laboratory Control Spike (LCS) by adding a known amount of the analyte to 250 mL of PFAS-free reagent water.

-

Prepare a Matrix Spike (MS) by adding a known amount of the analyte to a separate 250 mL aliquot of the groundwater sample.

Step 2: Solid-Phase Extraction (SPE)

-

Condition a Weak Anion Exchange (WAX) SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

-

Load the sample (250 mL) onto the cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of a buffered wash solution (e.g., ammonium acetate buffer) to remove neutral and cationic interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analyte from the cartridge with 5 mL of a methanolic solution containing a weak base (e.g., 2% ammonium hydroxide in methanol). The base is necessary to displace the dicarboxylic acid from the anion exchange sorbent.

Step 3: Concentration and Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of 80:20 methanol:water.

-

Transfer the final extract to a polypropylene autosampler vial for analysis.

Step 4: LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

-

Mobile Phase A: 2 mM Ammonium Acetate in Water.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient starting from 20% B to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry (Negative Ion Electrospray):

-

Monitor at least two MRM transitions for the analyte (one for quantification, one for confirmation) and one for the internal standard. The precursor ion will typically be the deprotonated molecule [M-H]⁻.

-

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure.

Caption: Workflow for Quantification of this compound.

Safety and Handling

As a perfluorinated carboxylic acid, this compound must be handled with appropriate care, assuming properties similar to other members of its chemical class until specific toxicological data is available.

-

GHS Hazard Classification: According to aggregated data from ECHA notifications, this compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B).[1]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. As a solid, it poses an inhalation risk if handled improperly. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national environmental regulations. Due to its persistence, incineration at high temperatures is often the required disposal method for fluorinated waste.

Conclusion

This compound is a specialty fluorochemical defined by its molecular weight of 438.08 g/mol and its unique ether-linked, difunctional structure. While its primary applications are still emerging, its properties make it a candidate for creating high-performance polymers and surfactants. Its analysis requires sensitive and specific techniques, with LC-MS/MS being the gold standard. Strict adherence to safety protocols is mandatory due to its corrosive nature. This guide serves as a foundational resource for any scientist or researcher initiating work with this compound.

References

-

PubChem. This compound | C8H2F12O7 | CID 2778696. [Link]

-

ITRC. Sampling and Analytical Methods for PFAS. [Link]

Sources

- 1. This compound | C8H2F12O7 | CID 2778696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. exfluor.com [exfluor.com]

- 6. 55621-18-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

A Comprehensive Technical Guide to the Synthesis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid

This guide provides an in-depth exploration of the synthetic pathway for Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, a significant member of the per- and polyfluoroalkyl substances (PFAS) family, specifically classified as a perfluoroether dicarboxylic acid (PFEDA). The synthesis of this and related compounds is of considerable interest to researchers in materials science, specialty chemicals, and drug development due to their unique properties, including high thermal and chemical stability. This document will delve into the core chemical principles, detailed experimental protocols, and the rationale behind the methodological choices, offering a robust resource for scientific professionals.

Introduction and Strategic Overview

The synthesis of this compound is primarily achieved through a multi-step process centered around the anionic ring-opening oligomerization of hexafluoropropylene oxide (HFPO). This approach allows for the controlled construction of the perfluoroether backbone. The overall synthetic strategy can be dissected into three principal stages:

-

Difunctional Initiation and Controlled Oligomerization: Generation of a difunctional initiator followed by the controlled anionic oligomerization of HFPO to yield a perfluoroether diacyl fluoride intermediate.

-

Hydrolysis: Conversion of the terminal acyl fluoride groups of the intermediate to carboxylic acid functionalities.

-

Purification: Isolation and purification of the final dicarboxylic acid product.

This guide will elaborate on each of these stages, providing both theoretical understanding and practical, actionable protocols.

Stage 1: Difunctional Initiation and Controlled Oligomerization of Hexafluoropropylene Oxide

The cornerstone of this synthesis is the anionic ring-opening oligomerization of HFPO. This process is typically initiated by a fluoride ion source, with cesium fluoride (CsF) being a highly effective catalyst due to its high solubility in polar aprotic solvents. To obtain a dicarboxylic acid, a difunctional initiator is required to propagate the polymerization in two directions, leading to a polymer chain with two reactive ends.

Diagram: Overall Synthesis Workflow

Caption: A schematic overview of the synthesis of this compound.

Mechanism of Anionic Ring-Opening Oligomerization

The oligomerization is initiated by a nucleophilic attack of a fluoride ion on the epoxide ring of HFPO.[1] This attack preferentially occurs at the most electrophilic carbon atom, leading to the ring opening and the formation of a perfluoroalkoxide. This alkoxide then propagates by attacking another HFPO monomer. The use of a difunctional initiator, such as a dialkoxide, allows for the simultaneous growth of the polymer chain from both ends.

Experimental Protocol: Synthesis of Perfluoroether Diacyl Fluoride

Materials:

-

Hexafluoropropylene oxide (HFPO)

-

Anhydrous cesium fluoride (CsF)

-

Anhydrous tetraglyme (tetraethylene glycol dimethyl ether)

-

A suitable difunctional initiator (e.g., a perfluorinated diol)

-

Dry, inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add anhydrous cesium fluoride and anhydrous tetraglyme under an inert atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly introduce the difunctional initiator to the stirred suspension.

-

Begin bubbling gaseous HFPO through the reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored and maintained between 0-5°C.

-

Continue the addition of HFPO until the desired degree of oligomerization is achieved. This can be monitored by taking aliquots and analyzing the molecular weight distribution by ¹⁹F NMR.

-

Once the reaction is complete, stop the flow of HFPO and allow the mixture to warm to room temperature.

-

The resulting mixture contains the perfluoroether diacyl fluoride intermediate.

| Parameter | Value/Condition | Rationale |

| Catalyst | Cesium Fluoride (CsF) | High solubility and reactivity in polar aprotic solvents.[2] |

| Solvent | Anhydrous Tetraglyme | Effectively solvates the cesium cation, enhancing the nucleophilicity of the fluoride anion.[3] |

| Temperature | 0-5°C | Controls the exothermicity of the reaction and helps to minimize side reactions.[4] |

| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with atmospheric moisture and oxygen. |

Stage 2: Hydrolysis of the Diacyl Fluoride Intermediate

The perfluoroether diacyl fluoride obtained from the oligomerization step is a reactive intermediate that needs to be converted to the more stable dicarboxylic acid. This is achieved through hydrolysis, where the acyl fluoride groups react with water to form carboxylic acid groups and hydrogen fluoride.

Diagram: Hydrolysis Reaction

Caption: The hydrolysis of the perfluoroether diacyl fluoride to the dicarboxylic acid.

Experimental Protocol: Hydrolysis and Work-up

Materials:

-

Reaction mixture containing the perfluoroether diacyl fluoride

-

Deionized water

-

A suitable organic solvent for extraction (e.g., a fluorinated solvent)

Procedure:

-

Carefully and slowly add deionized water to the reaction mixture from the previous step. The hydrolysis reaction is exothermic and will generate hydrogen fluoride, which is corrosive. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Stir the mixture vigorously to ensure complete hydrolysis of the acyl fluoride groups.

-

After the initial exothermic reaction subsides, continue stirring for several hours at room temperature to ensure the reaction goes to completion.

-

Transfer the mixture to a separatory funnel. Two phases will form: an upper aqueous phase containing hydrofluoric acid and a lower organic phase containing the perfluoroether dicarboxylic acid.[5]

-

Separate the lower organic phase.

-

Wash the organic phase with deionized water to remove any residual acid.

-

The organic solvent can be removed under reduced pressure to yield the crude dicarboxylic acid.

Stage 3: Purification of this compound

The final step is the purification of the crude product to obtain the dicarboxylic acid of high purity. This is crucial for its application in research and development. A combination of extraction and crystallization is often employed.

Experimental Protocol: Purification

Materials:

-

Crude this compound

-

Suitable solvent for crystallization (e.g., a mixture of a fluorinated solvent and a non-polar organic solvent)

Procedure:

-

Dissolve the crude dicarboxylic acid in a minimal amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

-

The purity of the final product can be confirmed by techniques such as ¹⁹F NMR, ¹H NMR, and mass spectrometry. The melting point of the purified solid can also be determined and compared to literature values.

| Technique | Expected Outcome |

| ¹⁹F NMR | Characteristic shifts corresponding to the different fluorine environments in the perfluoroether backbone and adjacent to the carboxylic acid groups. |

| ¹H NMR | A signal corresponding to the acidic protons of the carboxylic acid groups. |

| Mass Spec. | A molecular ion peak corresponding to the mass of this compound. |

| Melting Point | A sharp melting point indicates high purity. |

Conclusion

The synthesis of this compound is a well-defined process rooted in the principles of anionic polymerization. By carefully controlling the reaction conditions during the oligomerization of hexafluoropropylene oxide and subsequent hydrolysis and purification, high-purity material can be obtained for a variety of research and industrial applications. The methodologies described in this guide provide a solid foundation for scientists and researchers working in the field of fluorinated materials.

References

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US4973748A - Process for the oligomerization of hexafluoropropene oxide - Google Patents [patents.google.com]

- 5. EP0510596A2 - Process for preparing perfluoroether carboxylic acids - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility Profile of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid

This guide provides an in-depth analysis of the solubility characteristics of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with field-proven methodologies to offer a comprehensive understanding of this compound's behavior in various solvent systems.

Introduction: Understanding the Compound

This compound, a complex fluorinated compound, presents a unique molecular architecture that dictates its physical and chemical properties. Its structure, featuring ether linkages within the perfluorinated chain and terminal carboxylic acid groups, suggests a nuanced solubility profile that is critical for its application in scientific research and development.

Compound Identification:

| Parameter | Value | Reference |

| CAS Number | 55621-18-6 | [1][2][3][4] |

| Molecular Formula | C₈H₂F₁₂O₇ | [1][2][3][4] |

| Molecular Weight | 438.08 g/mol | [1][2][3][4] |

| Physical State | White Solid | [1][3] |

The presence of two carboxylic acid functional groups suggests that the solubility of this di-acid will be highly dependent on the pH of the aqueous medium, a characteristic shared with other perfluorinated carboxylic acids (PFCAs).[5][6]

Aqueous Solubility Profile

While quantitative solubility data for this compound in water is not extensively published, one source indicates it is "practically insoluble in water".[7] However, for PFCAs like Perfluorooctanoic acid (PFOA), solubility is known to increase with pH due to the deprotonation of the carboxylic acid headgroup, which enhances the molecule's hydrophilic character.[5][6] It is therefore highly probable that this compound follows a similar trend.

The Critical Role of pH

The dual carboxylic acid moieties of this compound are expected to have distinct pKa values. At a pH below the first pKa, the molecule will be in its neutral, undissociated form, leading to minimal aqueous solubility. As the pH increases and surpasses the pKa values, the carboxylic acid groups will deprotonate, forming carboxylates and significantly increasing the molecule's affinity for water.

Caption: Influence of pH on the dissociation and aqueous solubility of a dicarboxylic acid.

Proposed Experimental Protocol for Aqueous Solubility Determination

To rigorously characterize the aqueous solubility, the following Shake-Flask method, a standard approach for solubility measurement, is recommended.

Objective: To determine the aqueous solubility of this compound as a function of pH at a controlled temperature.

Materials:

-

This compound

-

Deionized water

-

Buffer solutions (pH 4, 7, 9)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., MS/MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate flasks containing each buffer solution.

-

Ensure a solid excess is visible to confirm saturation.

-

-

Equilibration:

-

Place the flasks in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

Allow the solutions to stand undisturbed to let the excess solid settle.

-

Centrifuge an aliquot of each solution to ensure complete removal of undissolved solid.

-

-

Quantification:

-

Carefully withdraw a sample from the supernatant.

-

Dilute the sample appropriately with the mobile phase.

-

Analyze the concentration of the dissolved compound using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the solubility at each pH value in mg/L or mol/L.

-

Caption: Workflow for the Shake-Flask solubility determination method.

Organic Solvent Solubility Profile

The solubility in organic solvents is crucial for applications in synthesis, purification, and formulation. Based on available data, a qualitative solubility profile can be summarized.

Qualitative Solubility in Organic Solvents:

| Solvent | Solubility | Reference |

| N,N-Dimethylformamide | Very Soluble | [7] |

| Methanol | Soluble | [7] |

| Glacial Acetic Acid | Sparingly Soluble | [7] |

| Chloroform | Very Slightly Soluble | [7] |

This profile suggests a preference for polar aprotic and protic organic solvents. The high solubility in DMF can be attributed to its ability to effectively solvate the carboxylic acid groups.

Proposed Experimental Protocol for Organic Solvent Solubility

A similar Shake-Flask method can be employed to quantify the solubility in key organic solvents.

Objective: To determine the solubility of this compound in selected organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMF, Methanol, Acetonitrile, Dichloromethane)

-

Analytical balance

-

Thermostatically controlled shaker

-

Centrifuge or appropriate filtration system

-

HPLC system

Procedure:

-

Preparation of Saturated Solutions: Add an excess of the compound to each solvent in separate flasks.

-

Equilibration: Shake at a constant temperature until equilibrium is reached.

-

Phase Separation: Centrifuge or filter to remove undissolved solid.

-

Quantification: Dilute an aliquot of the supernatant and analyze by a validated HPLC method.

-

Data Analysis: Calculate the solubility in each solvent.

Factors Influencing Solubility

Several factors can impact the solubility of this compound:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. This relationship should be experimentally verified.

-

Ionic Strength: In aqueous solutions, the presence of salts can affect solubility. For other PFAS, increasing salt content has been shown to decrease water solubility.[8]

-

Presence of Co-solvents: The addition of a miscible organic co-solvent to an aqueous solution can significantly alter the solubility.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. While direct quantitative data is sparse, its structural similarity to other dicarboxylic and perfluorinated acids provides a strong basis for predicting its behavior. It is anticipated to have very low solubility in neutral and acidic aqueous solutions, with solubility increasing significantly in alkaline conditions. In organic media, it shows a preference for polar solvents. For precise applications, it is imperative to determine its solubility empirically using standardized methods as outlined in this guide.

References

- 3M Company. (2000).

- Costanza, J., Abriola, L. M., & Pennell, K. D. (2020). Aqueous Film-Forming Foams Exhibit Greater Interfacial Activity than PFOA, PFOS, or FOSA. Environmental Science & Technology, 54(21), 13590-13597.

-

ITRC. (2020). PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Perfluorooctanoic acid. (n.d.). In Wikipedia. Retrieved from [Link]

- Post, G. B., Cohn, P. D., & Cooper, K. R. (2012). Perfluorooctanoic acid (PFOA), an emerging drinking water contaminant: a critical review of recent literature. Environmental research, 116, 93-117.

-

Taylor & Francis Online. (n.d.). Perfluoroalkyl carboxylic acids – Knowledge and References. Retrieved from [Link]

- Venkatesan, U., & Vellaichamy, A. (2021). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir, 37(39), 11573-11581.

- Wang, Y., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(11), 933-938.

Sources

- 1. This compound [cymitquimica.com]

- 2. This compound | C8H2F12O7 | CID 2778696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. exfluor.com [exfluor.com]

- 4. scbt.com [scbt.com]

- 5. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

"literature review of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid"

An In-Depth Technical Guide to Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid

This guide provides a comprehensive technical overview of this compound, a complex fluorinated compound. Designed for researchers, chemists, and drug development professionals, this document delves into its chemical identity, synthesis, analytical methodologies, applications, and toxicological profile, grounding all information in current scientific literature.

Introduction and Chemical Identity

This compound is a member of the perfluoroalkyl ether carboxylic acid (PFECA) class of compounds. These substances are characterized by the presence of ether linkages within the fluorinated carbon chain, which distinguishes them from traditional perfluoroalkyl carboxylic acids (PFCAs). This structural modification significantly influences the molecule's chemical properties, environmental fate, and toxicological profile.

Its formal IUPAC name is 2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid[1]. As a per- and polyfluoroalkyl substance (PFAS), it falls under intense scrutiny due to the general persistence and potential health impacts associated with this broad class of chemicals[2][3].

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to understanding its behavior in experimental and environmental systems. This compound is a white solid at room temperature[4]. Its solubility profile is indicative of a highly polar, fluorinated organic acid: it is practically insoluble in water but shows good solubility in polar organic solvents like N,N-Dimethylformamide and methanol[5].

| Property | Value | Source(s) |

| CAS Number | 55621-18-6 | [1][4][5][6] |

| Molecular Formula | C₈H₂F₁₂O₇ | [1][4][5][6] |

| Molecular Weight | 438.08 g/mol | [1][4][5][6] |

| Appearance | White Solid | [4] |

| Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in N,N-Dimethylformamide | [5] |

Synthesis and Manufacturing

The industrial-scale synthesis of perfluoroether carboxylic acids is a specialized process. While multiple routes exist for dicarboxylic acids in general[7][8][9][10][11], the preparation of highly fluorinated ether-containing variants requires specific methodologies to handle the reactive fluorine chemistry. A common and effective industrial method involves the hydrolysis of a corresponding perfluoroether acyl fluoride precursor[12][13].

The process begins with the perfluoroether acyl fluoride, which is diluted in a fluorinated inert solvent to moderate the reaction. This solution is then intensively mixed with water, leading to the hydrolysis of the acyl fluoride group to a carboxylic acid and generating hydrogen fluoride (HF) as a byproduct. Following the reaction, the organic and aqueous phases are separated. The final product is isolated by distilling off the low-boiling inert solvent, yielding the pure dicarboxylic acid without requiring high-temperature distillation of the product itself, which could cause degradation[12].

Generalized Synthesis Workflow

Analytical Methodologies

The detection and quantification of PFAS, including PFECAs, in various matrices are critical for research and regulatory monitoring. The established method of choice is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity[12].

Step-by-Step Analytical Protocol: Water Matrix

This protocol outlines a typical workflow for the analysis of this compound in a water sample.

-

Sample Collection & Preservation:

-

Collect water samples (e.g., 250-500 mL) in polypropylene bottles.

-

Preserve the sample with a microbial inhibitor if necessary.

-

Fortify the sample with an appropriate isotopically labeled internal standard.

-

-

Solid-Phase Extraction (SPE):

-

The causality for using SPE is to concentrate the analyte from a large sample volume and remove interfering matrix components. A weak anion exchange (WAX) SPE cartridge is often selected for acidic PFAS.

-

Condition the SPE cartridge sequentially with methanol and reagent water.

-

Load the water sample onto the cartridge at a steady flow rate (e.g., 5-10 mL/min).

-

Wash the cartridge with a buffer to remove hydrophilic interferences.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Elute the analyte using a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide).

-

-

Extract Concentration:

-